molecular formula C17H16N4O2S3 B2506939 N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide CAS No. 392294-28-9

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2506939
CAS RN: 392294-28-9
M. Wt: 404.52
InChI Key: FWCXKHZNEXMLPB-UHFFFAOYSA-N
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Description

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound with a sulfur atom in its five-membered ring. It has been studied for its therapeutic properties and shows potential applications in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound involves the combination of various functional groups, including an amino group, a thioether, and a thiophene ring. The exact synthetic route would depend on the specific substituents and functional groups desired .


Molecular Structure Analysis

The molecular formula of this compound is C₁₈H₁₆N₄O₂S₂. It contains a thiophene ring, a thiadiazole ring, and an amide group. The arrangement of atoms and bonds in the molecule determines its properties and reactivity .


Chemical Reactions Analysis

The compound may undergo various chemical reactions, such as nucleophilic substitutions, oxidation, and reduction. These reactions can modify its structure and properties .


Physical And Chemical Properties Analysis

  • Solubility : Soluble in most organic solvents (alcohol, ether), but insoluble in water .

Scientific Research Applications

Electronic and Optoelectronic Applications

Thiophene-based conjugated polymers, which this compound could potentially be a part of, have been used in the development of electronic and optoelectronic devices . These polymers exhibit exceptional optical and conductive properties, making them suitable for various electronic applications .

Antimicrobial Activity

Thiophene derivatives, including the compound , have shown promising antimicrobial activity . In particular, derivatives 7b and 8 exhibited activity comparable to standard drugs ampicillin and gentamicin for all tested bacteria species .

Synthesis of Heterocyclic Compounds

The thiophene nucleus, a component of this compound, is an important entity in the synthesis of heterocyclic compounds . These compounds have a wide range of pharmacological applications .

Diabetes Mellitus Treatment

Thiophene derivatives are known to have applications in the treatment of diabetes mellitus . This suggests potential applications of the compound in this area.

Antihypertensive Applications

Thiophene derivatives have also been used in the development of antihypertensive drugs . This could be another potential application of the compound.

Antiviral Applications

Thiophene derivatives have been used in the development of antiviral agents . This suggests that the compound could potentially be used in antiviral research.

Antitumor Applications

Thiophene derivatives have shown promise in the development of antitumor agents . This could be another potential application of the compound.

Cholesterol Inhibitors

Thiophene derivatives are known to inhibit cholesterol . This suggests potential applications of the compound in this area.

Mechanism of Action

The specific mechanism of action for this compound would depend on its intended therapeutic application. It could interact with biological targets, enzymes, or receptors to exert its effects .

Safety and Hazards

The safety profile of this compound would need to be assessed through toxicity studies. As with any chemical, precautions should be taken during handling and exposure .

properties

IUPAC Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S3/c1-10-5-3-6-12(11(10)2)18-14(22)9-25-17-21-20-16(26-17)19-15(23)13-7-4-8-24-13/h3-8H,9H2,1-2H3,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCXKHZNEXMLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

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